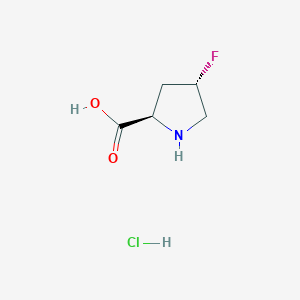

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1648910-82-0

Cat. No.: VC8246433

Molecular Formula: C5H9ClFNO2

Molecular Weight: 169.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1648910-82-0 |

|---|---|

| Molecular Formula | C5H9ClFNO2 |

| Molecular Weight | 169.58 |

| IUPAC Name | (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 |

| Standard InChI Key | UCWWFZQRLUCRFQ-RFKZQXLXSA-N |

| Isomeric SMILES | C1[C@@H](CN[C@H]1C(=O)O)F.Cl |

| SMILES | C1C(CNC1C(=O)O)F.Cl |

| Canonical SMILES | C1C(CNC1C(=O)O)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position, configured in the (2R,4S) stereoisomeric form . The hydrochloride salt enhances its solubility in aqueous and polar solvents, making it suitable for biological assays . Key structural parameters include:

Solubility and Stability

The compound exhibits moderate solubility in water (≈10 mg/mL at 25°C) and DMSO (≈50 mg/mL) . Stability studies recommend storage at -20°C under inert conditions to prevent decomposition, with a shelf life of 6–12 months .

Synthesis and Purification

Synthetic Routes

Synthesis typically begins with L-proline derivatives, leveraging stereoselective fluorination strategies . A widely adopted method involves:

-

Hydroxylation: Introduction of a hydroxyl group at the 4-position of L-proline using Mitsunobu or lactonization reactions .

-

Fluorination: Replacement of the hydroxyl group with fluorine using diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (MOST) .

-

Deprotection: Acidic hydrolysis (e.g., HCl) to remove protective groups and yield the hydrochloride salt .

Optimization and Yield

Critical parameters for high diastereomeric excess (>98%) include:

-

Solvents: Dichloromethane or acetonitrile for improved reaction kinetics.

-

Purification: Reverse-phase HPLC or recrystallization achieves >97% purity .

Biological Activities and Mechanisms

Enzyme Interactions

The compound’s fluorine atom induces electronic and steric effects that modulate enzyme binding. Studies on analogous fluoroprolines demonstrate:

-

Collagen Stability: Fluorine enhances the rigidity of proline-rich peptides, stabilizing collagen triple helices .

-

Enzyme Inhibition: Competitive inhibition of prolyl hydroxylases, impacting hypoxia-inducible factor (HIF) pathways.

Applications in Drug Development

Medicinal Chemistry

The compound serves as a precursor for:

-

Peptidomimetics: Fluorine’s electronegativity improves metabolic stability and bioavailability .

-

Radiotracers: Used in positron emission tomography (PET) imaging agents (e.g., cis- and trans-4-[¹⁸F]fluoro-L-proline) .

Industrial Scale-Up

Continuous flow reactors enable bulk synthesis with 70–85% yield, reducing production costs. Key challenges include minimizing epimerization during scale-up.

Comparative Analysis with Analogues

Stereoisomeric Comparisons

| Isomer | Biological Activity | Synthetic Accessibility |

|---|---|---|

| (2S,4S)-isomer | Lower collagen stability | Moderate (requires chiral resolution) |

| (2R,4R)-isomer | Inactive in enzyme assays | Low yield due to side reactions |

Non-Fluorinated Analogues

Hydroxyproline derivatives exhibit reduced metabolic stability but higher natural abundance, limiting their utility in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume